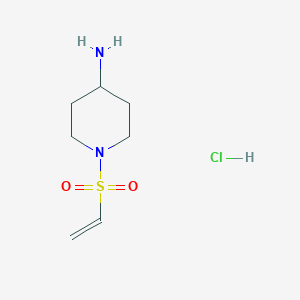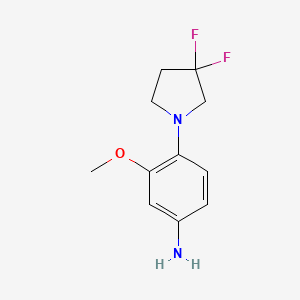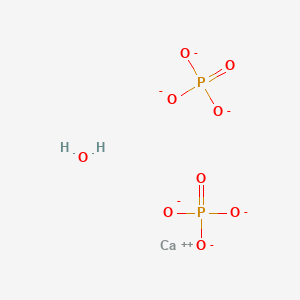
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various chemical reactions. It is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The compound contains an alkyne group, which allows it to participate in click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) typically involves the reaction of a PEG-based precursor with propargyl bromide and t-butyl ester. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in the compound reacts with azide-bearing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic or basic conditions to reveal carboxylic acid functionalities.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of alkyne and azide groups.
Acids and Bases: Employed in the hydrolysis of t-butyl ester groups to generate carboxylic acids.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions with azide-bearing molecules.
Carboxylic Acids: Produced upon hydrolysis of the t-butyl ester groups.
Scientific Research Applications
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its alkyne group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms stable triazole linkages, enabling the conjugation of various molecules. This mechanism is crucial for the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the targeted degradation of the protein .
Comparison with Similar Compounds
Similar Compounds
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester: Another PEG-based PROTAC linker with similar properties but different protecting groups.
N-(Propargyl-PEG2)-PEG3-t-butyl ester: A branched PEG linker with an alkyne group and a t-butyl ester.
Uniqueness
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) stands out due to its dual PEG chains, which provide enhanced solubility and biocompatibility. The presence of multiple functional groups allows for versatile applications in click chemistry and bio-conjugation .
Properties
Molecular Formula |
C33H61NO12 |
|---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C33H61NO12/c1-8-14-37-20-23-40-17-11-34(12-18-41-24-28-43-26-21-38-15-9-30(35)45-32(2,3)4)13-19-42-25-29-44-27-22-39-16-10-31(36)46-33(5,6)7/h1H,9-29H2,2-7H3 |
InChI Key |
UMOGPHKYWRLHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




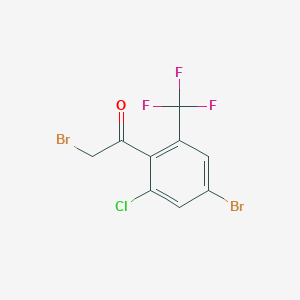
![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)

![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)
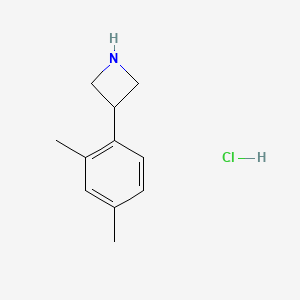

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)

